

# Understanding the role of succinate dehydrogenase in fungi

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## Structure and Function of Fungal Succinate Dehydrogenase

Fungal SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane.[1][10] The complex consists of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD.[5][6] These subunits work in concert to perform the enzyme's catalytic functions.

### Subunit Composition and Roles

The four subunits can be grouped into two functional domains: a hydrophilic catalytic domain and a hydrophobic membrane-anchor domain.[1][5]

- Catalytic Domain (SDHA and SDHB): This domain protrudes into the mitochondrial matrix.[1]
  - SDHA (Flavoprotein subunit): The largest subunit, SDHA, contains the binding site for the substrate, succinate, and a covalently bound flavin adenine dinucleotide (FAD) cofactor.[2][4]
  - SDHB (Iron-sulfur protein subunit): This subunit contains three distinct iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway.[2][11]
- Membrane-Anchor Domain (SDHC and SDHD): These two hydrophobic subunits are integral membrane proteins.[2][5] They anchor the catalytic domain to the inner mitochondrial

membrane and form the binding pocket for ubiquinone (Coenzyme Q).[1][2] This domain also contains a heme b group, which is thought to prevent the formation of reactive oxygen species (ROS) by stabilizing the ubiquinone intermediate.[2]

Table 1: Subunit Composition and Function of Fungal SDH

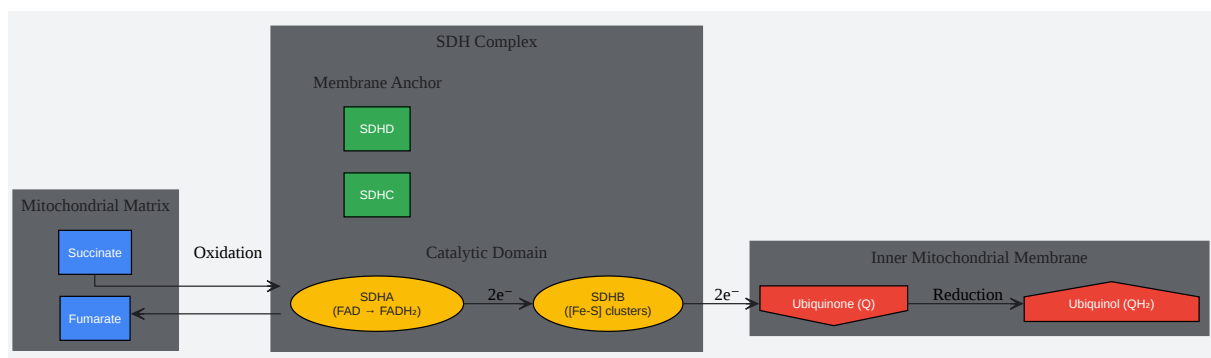
Subunit	Common Name	Location	Key Cofactors/Sites	Primary Function
SDHA	Flavoprotein (Fp)	Mitochondrial Matrix	FAD, Succinate-binding site	Catalyzes the oxidation of succinate to fumarate.[2]
SDHB	Iron-Sulfur Protein (Ip)	Mitochondrial Matrix	[2Fe-2S], [4Fe-4S], [3Fe-4S]	Transfers electrons from FADH <sub>2</sub> to the ubiquinone-binding site.[2]
SDHC	Cytochrome b large subunit	Inner Mitochondrial Membrane	Heme b, Ubiquinone-binding site	Anchors the complex; forms part of the ubiquinone reduction site.[1][2]

| SDHD | Cytochrome b small subunit | Inner Mitochondrial Membrane | Ubiquinone-binding site | Anchors the complex; essential for ubiquinone binding and reduction.[1][2] |

## Catalytic Mechanism and Electron Flow

The enzymatic reaction begins with the binding and oxidation of succinate at the active site on the SDHA subunit.[4] This reaction reduces the FAD cofactor to FADH<sub>2</sub>. The two electrons from FADH<sub>2</sub> are then passed sequentially through the three iron-sulfur clusters within SDHB. This electron relay chain ultimately delivers the electrons to the ubiquinone-binding site, located at

the interface of the SDHB, SDHC, and SDHD subunits, where ubiquinone is reduced to ubiquinol (QH<sub>2</sub>).<sup>[2][3]</sup>



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**Diagram 1.** Structure and electron flow within the fungal SDH complex.

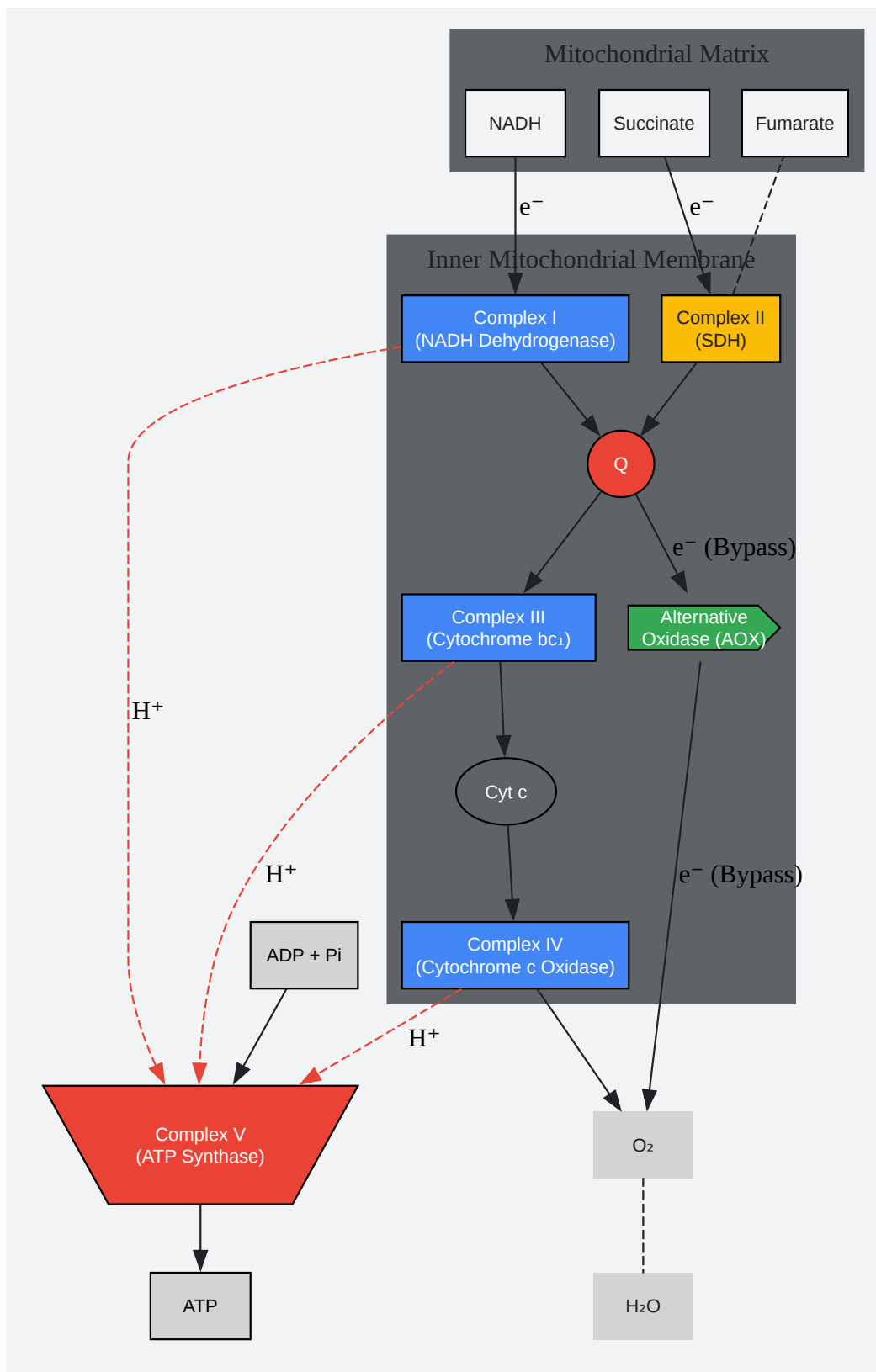
## The Central Role of SDH in Fungal Metabolism

SDH is a cornerstone of fungal energy metabolism due to its unique integration into two central metabolic pathways.

## The Nexus of the TCA Cycle and Electron Transport Chain

As Complex II of the ETC, SDH is the direct link between the TCA cycle and oxidative phosphorylation.<sup>[4]</sup> Unlike other dehydrogenases in the TCA cycle that reduce NAD<sup>+</sup> to NADH, SDH transfers electrons from succinate directly to the ubiquinone pool.<sup>[5]</sup> This feeds electrons into the ETC downstream of Complex I, contributing to the proton motive force that drives ATP synthesis by ATP synthase (Complex V).<sup>[12]</sup> Inhibition of SDH disrupts both the TCA cycle and

the ETC, leading to a severe energy deficit and ultimately cell death, which underscores its value as a fungicide target.[8]



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**Diagram 2.** The fungal mitochondrial electron transport chain, highlighting SDH (Complex II).

## Kinetic Parameters

The efficiency of SDH can be described by its kinetic parameters. The Michaelis constant ( $K_m$ ) for succinate typically falls within the millimolar to sub-millimolar range, indicating its affinity for the substrate.

Table 2: Reported Kinetic Parameters for Fungal and Related SDH

Organism/Source	$K_m$ for Succinate ( $\mu\text{M}$ )	Assay Conditions
<b>Bovine Heart Mitochondria</b>	<b>410 <math>\pm</math> 55</b>	<b>Coupled enzyme assay</b>
Rat Mitochondria	42	DCPIP reduction assay
Human Cell Lines	180 - 210	DCPIP reduction assay
Generic Myocardial Tissue	580 - 1900	Not specified

Note: Data for specific fungal species is sparse in the reviewed literature; values from mammalian sources are provided for context as the enzyme is highly conserved.[13][14]

## SDH as a Prime Target for Antifungal Agents

The essential and central role of SDH in fungal metabolism makes it an ideal target for fungicides.[3][8] Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that specifically block the activity of this enzyme, leading to potent antifungal effects.[15][16]

## Mechanism of SDHI Action

All commercial SDHI fungicides act by targeting the ubiquinone-binding site (also known as the Q-pocket or Qp-site) of the SDH complex.[2][5] By binding to this site, they physically obstruct the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the Fe-S clusters.[17] This inhibition halts the entire electron transport chain, leading to a rapid depletion of cellular ATP and the cessation of fungal growth.[17]

## Efficacy of SDHI Fungicides

The potency of SDHIs is typically quantified by the half-maximal effective concentration (EC<sub>50</sub>) or half-maximal inhibitory concentration (IC<sub>50</sub>). A lower value indicates higher potency.<sup>[17]</sup>

SDHIs have demonstrated broad-spectrum activity against a wide range of pathogenic fungi.<sup>[9]</sup><sup>[15]</sup>

Table 3: In Vitro Efficacy (EC<sub>50</sub>/IC<sub>50</sub>) of SDHI Fungicides Against Pathogenic Fungi

Fungicide	Fungal Species	Efficacy Value (µg/mL)	Parameter
Fluopyram	Botrytis cinerea	0.03 - 0.29	EC <sub>50</sub>
Benzovindiflupyr	Colletotrichum gloeosporioides	0.08 - 1.11	EC <sub>50</sub>
Penthiopyrad	Colletotrichum gloeosporioides	0.45 - 3.17	EC <sub>50</sub>
Boscalid	Botrytis cinerea	>100 (Resistant Isolate)	EC <sub>50</sub>
Fluopyram	Botrytis cinerea	<0.01 - >100	EC <sub>50</sub>
Fluxapyroxad	Botrytis cinerea	<0.01 - 4.19	EC <sub>50</sub>
Penthiopyrad	Botrytis cinerea	<0.01 - 59.65	EC <sub>50</sub>

Data compiled from studies on various fungal isolates, showing a range of sensitivities.<sup>[18]</sup><sup>[19]</sup>

## Role of SDH in Fungal Pathogenicity

The integrity of the SDH complex is directly linked to the virulence of pathogenic fungi.<sup>[7]</sup> Proper mitochondrial function, fueled by SDH activity, is essential for providing the energy required for various processes critical to successful infection.

Studies involving the genetic disruption of SDH subunits in pathogenic fungi have demonstrated their importance. For instance, in the insect-pathogenic fungus *Beauveria bassiana*, deletion of the SdhC subunit led to significantly reduced vegetative growth, impaired

ATP synthesis, increased sensitivity to oxidative stress, and attenuated virulence.[6][20]

Similarly, work on *Colletotrichum gloeosporioides*, a fruit pathogen, has shown that the SDH subunits are crucial for pathogenicity.[7] These findings confirm that SDH is not only a metabolic enzyme but also a key virulence factor in many fungal pathogens.

## Experimental Protocols for Studying Fungal SDH

Investigating the function and inhibition of fungal SDH requires robust experimental procedures. Key protocols include the isolation of functional mitochondria and the subsequent measurement of enzymatic activity.

### Protocol for Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia via differential centrifugation, a prerequisite for in vitro SDH assays.[21]

Materials:

- Fresh fungal mycelia
- Grinding buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% BSA)
- Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
- Pre-chilled mortar and pestle, acid-washed sand
- Refrigerated centrifuge
- Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

- Harvest fresh fungal mycelia by filtration and wash with distilled water, followed by grinding buffer.
- Grind the mycelia in a pre-chilled mortar and pestle with acid-washed sand until a homogenous paste is formed.

- Suspend the homogenate in grinding buffer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
- Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and repeating the high-speed centrifugation step.
- Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
- Determine the protein concentration of the mitochondrial suspension. Store on ice for immediate use.[\[21\]](#)

## Protocol for SDH Activity Assay (Succinate-DCPIP Reductase Assay)

This common colorimetric assay measures SDH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.[\[17\]](#)[\[21\]](#)[\[22\]](#)

Materials:

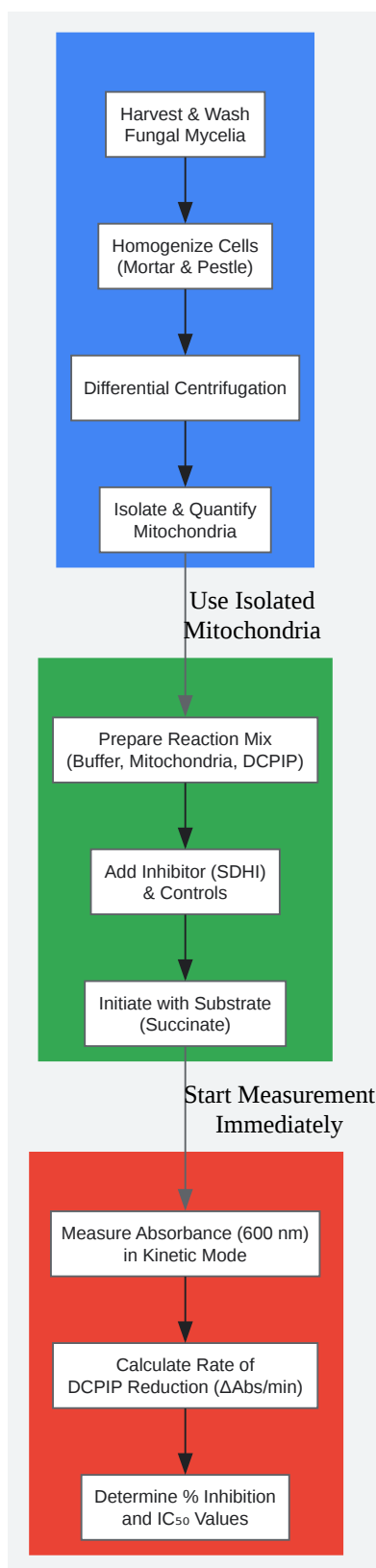
- Isolated fungal mitochondria
- SDH assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN to inhibit Complex IV)
- Succinate solution (substrate)
- DCPIP solution (electron acceptor)
- Test inhibitor (e.g., SDHI fungicide) stock solution in a suitable solvent (e.g., DMSO)
- 96-well microplate



- Microplate reader capable of kinetic measurements at 600 nm

Procedure:

- In a 96-well plate, prepare reaction mixtures containing assay buffer, isolated mitochondria, and DCPIP.
- For inhibitor studies, add various concentrations of the SDHI fungicide to the respective wells. Include a solvent-only control.
- Initiate the reaction by adding the succinate solution to each well.
- Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 5-10 minutes.
- The rate of DCPIP reduction (change in absorbance over time) is directly proportional to the SDH activity.[\[21\]](#)
- Calculate the percentage of inhibition for each fungicide concentration relative to the solvent control to determine IC<sub>50</sub> values.



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**Diagram 3.** General experimental workflow for evaluating SDHI potency using an in vitro activity assay.

## Conclusion and Future Perspectives

Succinate dehydrogenase is a fundamentally important enzyme in fungi, serving as a robust link between the TCA cycle and the respiratory chain. Its essential nature for energy production and virulence makes it a highly validated and successful target for a significant class of fungicides. However, the widespread use of SDHIs has led to the emergence of resistant fungal strains, primarily through mutations in the SDH subunits that reduce fungicide binding.[3][23]

Future research must focus on several key areas:

- **Structural Biology:** High-resolution structural data of SDH from a wider range of pathogenic fungi will be crucial for understanding resistance mechanisms and for the rational design of new inhibitors that can overcome this resistance.
- **Novel Inhibitors:** There is a continuous need to discover and develop novel SDHIs with different binding modes or chemical scaffolds to manage resistant populations effectively.[9][23]
- **Alternative Pathways:** A deeper understanding of how fungi utilize alternative respiratory pathways, such as the alternative oxidase (AOX), to bypass SDH inhibition could reveal new strategies for combination therapies.[24]

By continuing to explore the intricate biology of fungal succinate dehydrogenase, the scientific community can develop more durable and effective strategies for controlling fungal diseases in agriculture and potentially in medicine.

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